molecular formula C18H17N5OS B11074201 2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B11074201
M. Wt: 351.4 g/mol
InChI Key: VJLNIPBZTXRVDF-UHFFFAOYSA-N
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Description

2-[(4-BICYCLO[221]HEPT-5-EN-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE is a complex organic compound featuring a bicyclic structure fused with a triazole ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-yl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Phthalazinone Moiety: The final step involves the coupling of the triazole-bicyclic intermediate with a phthalazinone derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phthalazinone moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under suitable conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Triethoxysilyl)-2-norbornene
  • 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

2-[(4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE is unique due to its combination of a bicyclic structure, a triazole ring, and a phthalazinone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[4-(2-bicyclo[2.2.1]hept-5-enyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C18H17N5OS/c24-17-14-4-2-1-3-13(14)9-19-22(17)10-16-20-21-18(25)23(16)15-8-11-5-6-12(15)7-11/h1-6,9,11-12,15H,7-8,10H2,(H,21,25)

InChI Key

VJLNIPBZTXRVDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

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